3-(3,4-Diethoxyphenethyl)-5-ethylrhodanine
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Overview
Description
3-(3,4-Diethoxyphenethyl)-5-ethylrhodanine is a chemical compound that belongs to the class of rhodanine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxyphenethyl)-5-ethylrhodanine typically involves the condensation of 3,4-diethoxyphenethylamine with ethyl rhodanine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxyphenethyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted rhodanine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethoxyphenethyl)-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring compound with similar phenethylamine structure.
3,4-Diethoxyphenethylamine: A compound with similar ethoxy substitutions on the phenethylamine backbone.
Uniqueness
3-(3,4-Diethoxyphenethyl)-5-ethylrhodanine is unique due to its rhodanine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
23522-25-0 |
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Molecular Formula |
C17H23NO3S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23NO3S2/c1-4-15-16(19)18(17(22)23-15)10-9-12-7-8-13(20-5-2)14(11-12)21-6-3/h7-8,11,15H,4-6,9-10H2,1-3H3 |
InChI Key |
IBJUAIAZODBQER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OCC)OCC |
Origin of Product |
United States |
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